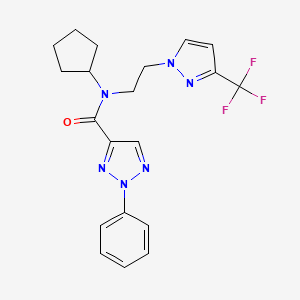
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a unique structure that contains a triazole ring, a pyrazole moiety, and a trifluoromethyl group
準備方法
Synthetic routes and reaction conditions: The synthesis of N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes:
Preparation of the 1H-pyrazole intermediate with a trifluoromethyl substituent through cyclization reactions.
Synthesis of the 1,2,3-triazole core using azide-alkyne cycloaddition (click chemistry).
Coupling of the pyrazole and triazole intermediates via suitable linkers and reaction conditions, often employing catalysts like copper(I).
Industrial production methods: Scaling up for industrial production requires optimization of these synthesis steps to ensure efficiency and yield. This may involve:
Continuous flow chemistry techniques to streamline the synthesis process.
Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of reactions it undergoes: N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions at the phenyl ring or the triazole moiety.
Reduction: Selective reduction reactions can modify specific functional groups without disturbing the core structure.
Substitution: This compound can engage in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., KMnO4, PCC), reducing agents (e.g., LiAlH4, NaBH4), and catalysts (e.g., Pd/C for hydrogenation) are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major products formed from these reactions:
Oxidation products: Various oxidized derivatives with altered functional groups.
Reduction products: Reduced forms with hydrogenated rings or simplified moieties.
Substitution products: New compounds with functional group substitutions on the pyrazole or phenyl rings.
科学的研究の応用
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has significant applications in multiple domains:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a bioactive compound in cellular assays and biochemical studies.
Medicine: Investigated for therapeutic properties, potentially acting on specific molecular targets relevant to diseases.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism by which the compound exerts its effects: The compound exerts its effects through specific interactions with molecular targets, which may include enzymes, receptors, or nucleic acids. The trifluoromethyl group and the triazole ring often play crucial roles in these interactions.
Molecular targets and pathways involved:
Enzymatic pathways: Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptor pathways: Interactions with cellular receptors, potentially altering signal transduction pathways.
Genomic pathways: Binding to nucleic acids, influencing gene expression or protein synthesis.
類似化合物との比較
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
These compounds share structural similarities but differ in substituents or functional groups, affecting their reactivity and applications.
This article hopefully covers the thorough details you were looking for. Let’s dive into any other topic you have in mind!
特性
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)18-10-11-27(26-18)12-13-28(15-6-4-5-7-15)19(30)17-14-24-29(25-17)16-8-2-1-3-9-16/h1-3,8-11,14-15H,4-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZFTBQONFEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2914656.png)
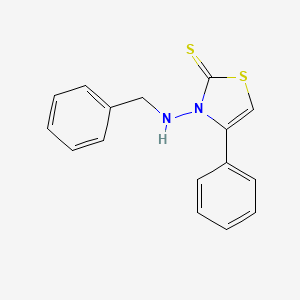
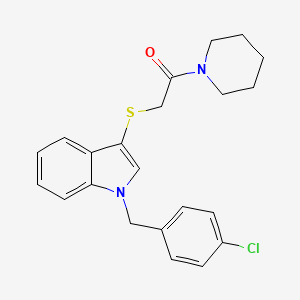
![N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2914665.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide](/img/structure/B2914666.png)
![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
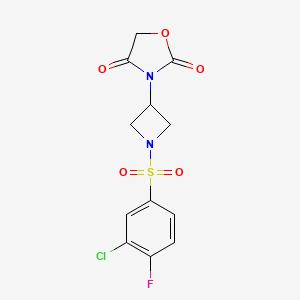
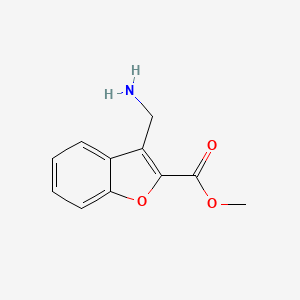
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)
![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)
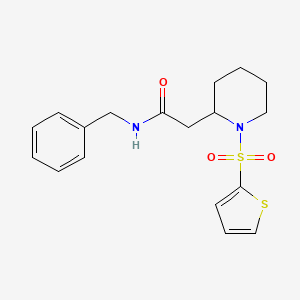

![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)

